1H-Imidazo(4,5-c)pyridine, 4,5,6,7-tetrahydro-4,4-di-2-pyridinyl-
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Overview
Description
1H-Imidazo(4,5-c)pyridine, 4,5,6,7-tetrahydro-4,4-di-2-pyridinyl- is a heterocyclic compound that features an imidazole ring fused with a pyridine ring
Preparation Methods
The synthesis of 1H-Imidazo(4,5-c)pyridine, 4,5,6,7-tetrahydro-4,4-di-2-pyridinyl- can be achieved through several routes. One common method involves the cyclization of histamine dihydrochloride with paraformaldehyde under reflux conditions . The reaction mixture is heated for several hours, followed by evaporation and drying under vacuum to obtain the desired compound without further purification .
Chemical Reactions Analysis
1H-Imidazo(4,5-c)pyridine, 4,5,6,7-tetrahydro-4,4-di-2-pyridinyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazo[4,5-c]pyridine derivatives.
Reduction: Reduction reactions can yield partially saturated derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Imidazo(4,5-c)pyridine, 4,5,6,7-tetrahydro-4,4-di-2-pyridinyl- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
1H-Imidazo(4,5-c)pyridine, 4,5,6,7-tetrahydro-4,4-di-2-pyridinyl- is unique due to its specific structural features and reactivity. Similar compounds include:
Imidazo[4,5-b]pyridine: Known for its medicinal properties, including use as GABA A receptor agonists.
Imidazo[1,5-a]pyridine: Used in the development of drugs such as proton pump inhibitors and NSAIDs.
Imidazo[1,2-a]pyridine: Known for its applications in central nervous system disorders.
This compound’s unique structure and reactivity make it a valuable asset in various scientific and industrial applications.
Properties
CAS No. |
81136-24-5 |
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Molecular Formula |
C16H15N5 |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
4,4-dipyridin-2-yl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C16H15N5/c1-3-8-17-13(5-1)16(14-6-2-4-9-18-14)15-12(7-10-21-16)19-11-20-15/h1-6,8-9,11,21H,7,10H2,(H,19,20) |
InChI Key |
MMEKRDRPRXBWTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1NC=N2)(C3=CC=CC=N3)C4=CC=CC=N4 |
Origin of Product |
United States |
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